1,10-Bis(acryloyloxy)décane

Vue d'ensemble

Description

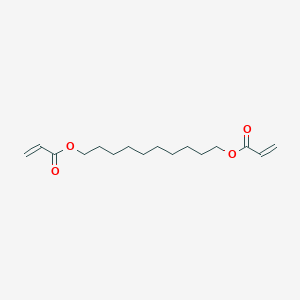

1,10-Decanediol diacrylate is a useful research compound. Its molecular formula is C16H26O4 and its molecular weight is 282.37 g/mol. The purity is usually 95%.

The exact mass of the compound 1,10-Decanediol diacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,10-Decanediol diacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,10-Decanediol diacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie des polymères

Le 1,10-Bis(acryloyloxy)décane est un composé bifonctionnel utilisé en chimie des polymères . Ses deux groupes acryloyle peuvent participer à des réactions de polymérisation, conduisant à la formation de polymères ayant une variété de propriétés.

Polymères réticulés

Ce composé peut être utilisé dans la synthèse de polymères réticulés . La réticulation fait référence au processus de liaison chimique de deux ou plusieurs molécules par une liaison covalente. Cela se traduit par un réseau tridimensionnel de molécules connectées, ce qui peut améliorer la résistance, la stabilité et l'élasticité du matériau.

Hydrogels

Le this compound peut également être utilisé dans la production d'hydrogels . Les hydrogels sont des réseaux polymères tridimensionnels, hydrophiles, capables d'absorber de grandes quantités d'eau ou de fluides biologiques. En raison de ces propriétés, les hydrogels ont une large gamme d'applications, notamment les systèmes d'administration de médicaments, les échafaudages d'ingénierie tissulaire et les lentilles de contact.

Mécanisme D'action

Target of Action

This compound is primarily used as a cross-linking agent in the creation of polymers , suggesting that its targets are likely the monomers or polymers themselves.

Mode of Action

1,10-Bis(acryloyloxy)decane contains two acryloyloxy functional groups, which enable it to serve as a versatile cross-linking agent . It interacts with its targets (monomers or polymers) by forming covalent bonds, resulting in a cross-linked polymer network. This cross-linking process enhances the mechanical strength and stability of the resulting polymer .

Result of Action

The primary result of 1,10-Bis(acryloyloxy)decane’s action is the formation of a cross-linked polymer network . This network has enhanced mechanical strength and stability compared to non-cross-linked polymers. The exact molecular and cellular effects depend on the specific application and the types of monomers or polymers involved.

Action Environment

The action, efficacy, and stability of 1,10-Bis(acryloyloxy)decane can be influenced by various environmental factors. For example, the presence of oxygen can inhibit the polymerization process, leading to decreased efficacy . Therefore, polymerization reactions involving this compound are often carried out under inert conditions to prevent oxygen interference .

Activité Biologique

1,10-Decanediol diacrylate (DDA) is a bifunctional acrylate monomer characterized by its dual acrylate groups attached to a decanediol backbone. This compound is primarily utilized in the synthesis of crosslinked polymers, which have widespread applications in coatings, adhesives, and biomedical materials. Understanding the biological activity of DDA is crucial for evaluating its safety and efficacy in various applications, particularly in medical and environmental contexts.

- Molecular Formula : C20H38O4

- Molecular Weight : 342.52 g/mol

- Appearance : Clear, viscous liquid

- Functionality : 2 (due to two acrylate groups)

- Viscosity : Approximately 10 mPa·s at 25°C

- Density : 0.9708 g/mL at 25°C

Biological Activity Overview

The biological activity of DDA is primarily linked to its reactivity as a crosslinking agent in polymerization processes. While direct biological interactions are less documented compared to its chemical applications, several studies have highlighted its potential effects on cellular systems and its compatibility with biological materials.

Cytotoxicity and Biocompatibility

Research indicates that DDA exhibits varying degrees of cytotoxicity depending on concentration and exposure duration. In a study examining the cytotoxic effects of acrylate compounds, it was found that DDA can induce apoptosis in certain cell lines, similar to other acrylates like triethylene glycol dimethacrylate (TEGDMA) . The mechanisms of cytotoxicity often involve the generation of reactive oxygen species (ROS) and disruption of cellular membranes.

| Compound | Cell Line | Concentration | Effect |

|---|---|---|---|

| DDA | HEPM | 0.5 - 1.0 mM | Induces apoptosis |

| TEGDMA | HDP | 0.1 - 0.5 mM | Induces cell cycle arrest |

Polymerization and Crosslinking

DDA's primary biological relevance arises from its role in forming crosslinked networks through polymerization. This process enhances the mechanical properties and stability of materials used in biomedical applications such as dental composites and tissue engineering scaffolds . The polymerization can be initiated by UV light or heat, allowing for rapid curing processes that are advantageous in clinical settings.

Case Studies

-

Microfluidic Synthesis of Hybrid Particles :

A study demonstrated the use of DDA in microfluidic systems to create monodisperse polymeric microspheres. These microspheres showed potential for drug delivery applications, highlighting DDA's versatility beyond traditional uses . -

Dental Applications :

In dental material formulations, DDA has been tested for its effectiveness as a crosslinker in composite resins. Results indicated improved mechanical properties such as hardness and wear resistance compared to non-crosslinked formulations . -

Environmental Impact Studies :

Investigations into the environmental hazards associated with DDA revealed that while it serves as an effective adhesive and coating agent, it poses risks due to potential leaching into ecosystems, which could affect aquatic life .

Safety and Toxicological Considerations

DDA is classified as an irritant and poses environmental hazards. Safety data sheets recommend handling with care to avoid skin contact and inhalation due to its potential irritative effects . Long-term exposure studies are necessary to fully understand the implications of DDA in biological systems.

Propriétés

IUPAC Name |

10-prop-2-enoyloxydecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O4/c1-3-15(17)19-13-11-9-7-5-6-8-10-12-14-20-16(18)4-2/h3-4H,1-2,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNJVKIVSXGYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25101-21-7 | |

| Record name | 2-Propenoic acid, 1,1′-(1,10-decanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40893231 | |

| Record name | 1,10-Decanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13048-34-5 | |

| Record name | 1,10-Decanediol, diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13048-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Decanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-decanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research using real-time Fourier transform infrared (FTIR) spectroscopy has shown that the chain length of bifunctional acrylic monomers like 1,10-Decanediol diacrylate significantly influences their photopolymerization kinetics []. Shorter chain monomers tend to form dense crosslinking networks at lower conversions compared to longer chain monomers. This denser network hinders monomer diffusion, leading to a faster switch to diffusion-controlled propagation and a decrease in kinetic constants at lower conversions []. Conversely, longer chain monomers can achieve higher conversions before the reaction becomes diffusion-controlled.

A: Yes, surface modifications play a crucial role in controlling the fluidity of 1,10-Decanediol diacrylate, particularly in nanoimprinting processes where nanometer-scale precision is crucial []. Studies utilizing surface forces and resonance shear measurements have shown that modifying silica surfaces with chlorodimethyl(3,3,3-trifluoropropyl)silane (FAS3-Cl) helps maintain low monomer viscosity near the surface/monomer interface []. This is in contrast to unmodified silica surfaces where the viscosity significantly increases at distances below 6 nm []. Therefore, appropriate surface modifications are essential for ensuring optimal monomer flow and filling of nanoscale mold recesses during nanoimprinting.

A: Research suggests that nanodiamond-based composite monolithic columns, synthesized using 1,10-Decanediol diacrylate as a crosslinking agent, show promise for high-performance liquid chromatography (HPLC) applications []. These columns exhibit high resolution and efficiency in separating small molecules compared to conventional polymer monolithic columns []. The incorporation of functionalized nanodiamonds contributes to a uniform and reticular skeleton microstructure, enhancing the separation capabilities of the column []. This highlights the potential of 1,10-Decanediol diacrylate in developing advanced materials for analytical chemistry applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.